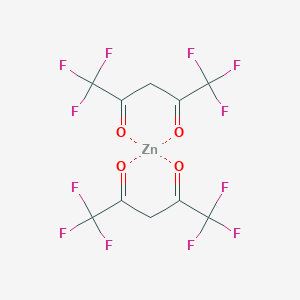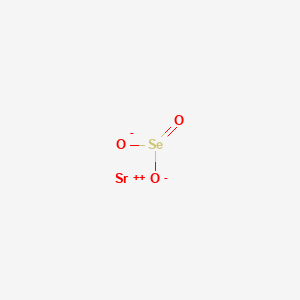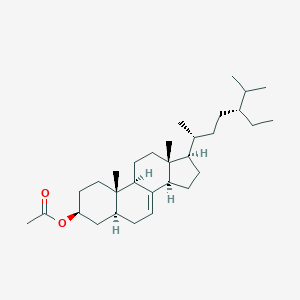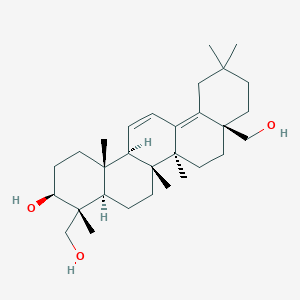
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,5,5,5-Hexafluoropentane-2,4-dione, also known as hexafluoroacetylacetone, is a chemical compound with the molecular formula C5H2F6O2 and a molecular weight of 208.06 g/mol . This compound is characterized by the presence of six fluorine atoms, making it highly fluorinated. It is commonly used as a chelating ligand in coordination chemistry and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione can be synthesized through several methods. One common method involves the reaction of hexafluoroacetone with acetylacetone in the presence of a base. The reaction typically proceeds as follows:
CF3COCF3+CH3COCH2COCH3→CF3COCH2COCF3+H2O
This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 1,1,1,5,5,5-hexafluoropentane-2,4-dione involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Chelation: It forms stable chelate complexes with metal ions such as copper (II), nickel (II), and cobalt (II).
Hydration: On hydration, it yields 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol.
Substitution: It can participate in substitution reactions where the fluorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 1,1,1,5,5,5-hexafluoropentane-2,4-dione include metal salts, bases, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from reactions involving 1,1,1,5,5,5-hexafluoropentane-2,4-dione include metal-chelate complexes, substituted derivatives, and hydrated forms .
Wissenschaftliche Forschungsanwendungen
1,1,1,5,5,5-Hexafluoropentane-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione primarily involves its ability to form stable chelate complexes with metal ions. The fluorine atoms enhance the electron-withdrawing properties of the compound, making it an effective ligand. The chelation process involves the coordination of the oxygen atoms in the dione moiety with the metal ion, forming a stable ring structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoropentane-2,4-dione: Similar in structure but with fewer fluorine atoms, resulting in different chemical properties.
Acetylacetone: Lacks fluorine atoms, making it less electron-withdrawing and less effective as a chelating ligand.
Uniqueness
1,1,1,5,5,5-Hexafluoropentane-2,4-dione is unique due to its high fluorine content, which imparts distinct electronic properties and enhances its ability to form stable metal-chelate complexes. This makes it particularly valuable in applications requiring strong and stable coordination with metal ions .
Eigenschaften
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;zinc |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPKQTPPBRODMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Zn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F12O4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-70-3 |
Source


|
| Record name | NSC177682 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)










